Benzoic-1-13C acid
Description
Significance of Carbon-13 as a Research Probe
Carbon-13 (¹³C) is a naturally occurring stable isotope of carbon, accounting for about 1.1% of all natural carbon. ebsco.com Its non-radioactive nature makes it a safe and effective tracer in a multitude of research applications. creative-proteomics.com When a molecule is enriched with ¹³C at a specific position, it can be readily distinguished from its unlabeled counterpart by mass spectrometry, which detects the mass difference, and by ¹³C-NMR spectroscopy, which identifies the unique magnetic properties of the ¹³C nucleus. wikipedia.org This ability to selectively "tag" and follow carbon atoms through various processes has made ¹³C-labeled compounds invaluable tools for elucidating metabolic pathways, understanding enzyme mechanisms, and quantifying molecular interactions. symeres.comdiagnosticsworldnews.com For instance, ¹³C metabolic probes can be used to measure enzymatic rates by tracking the conversion of a ¹³C-labeled substrate to a product like carbon dioxide. isotope.com
Role of Labeled Benzoic Acid Derivatives in Scientific Inquiry
Benzoic acid and its derivatives are widespread in nature and are utilized in various commercial products. tandfonline.com The introduction of an isotopic label, such as ¹³C, into the benzoic acid structure creates a powerful tool for scientific investigation. Labeled benzoic acid derivatives, including Benzoic-1-¹³C acid, serve as crucial tracers in metabolic studies, allowing researchers to follow the biotransformation of benzoic acid in vivo. nih.gov These labeled compounds are also employed to study the effects of molecular structure on chemical reactivity and to investigate the mechanisms of enzymatic reactions. nih.govresearchgate.net Furthermore, in environmental science, they can be used to monitor the degradation of benzoic acid-based compounds in soil and water systems. The ability to track these molecules provides detailed information on their absorption, distribution, metabolism, and excretion (ADME) profiles. ontosight.ai
Benzoic-1-13C acid is a specific isotopologue of benzoic acid where the carbon atom of the carboxylic acid group is replaced with a ¹³C isotope. This specific labeling provides a unique probe for a variety of research applications.
| Property | Value |
| CAS Number | 3880-99-7 nih.govisotope.com |
| Molecular Formula | C₇H₆O₂ nih.gov |
| Molecular Weight | 123.11 g/mol isotope.com |
| Melting Point | 121-125 °C lookchem.com |
| Boiling Point | 249 °C lookchem.com |
| Appearance | Solid |
| Solubility | Slightly soluble in ethanol (B145695) and methanol (B129727) lookchem.com |
This table was generated based on data from multiple sources. nih.govisotope.comlookchem.com
Detailed Research Findings
Research has demonstrated the utility of Benzoic-1-¹³C acid in various analytical and research contexts.
One key application is in pharmacokinetic research . A study showed that after oral administration of [1,3,5-¹³C₃]benzoic acid, the conversion to its primary metabolite, hippuric acid, could be quantitatively tracked in human urine using ¹³C-NMR spectroscopy without the need for separation procedures. nih.gov This highlights the power of ¹³C labeling in non-invasively studying drug metabolism. nih.gov
In the field of analytical chemistry , Benzoic-1-¹³C acid is utilized as an internal standard for mass spectrometry. Its known mass difference from the unlabeled compound allows for precise quantification of benzoic acid in complex samples.
Furthermore, in metabolic studies , the ¹³C label in Benzoic-1-¹³C acid acts as a tracer to map the biochemical pathways of benzoic acid within living organisms. For example, it is metabolized in the liver to hippuric acid through conjugation with glycine (B1666218), a process that can be precisely followed using the isotopic label.
The specific placement of the ¹³C at the carboxyl group also provides distinct advantages in NMR spectroscopy . It results in a characteristic signal that is easily distinguishable, aiding in the structural elucidation and dynamic studies of molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(113C)cyclohexatrienecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=[13C](C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514713 | |
| Record name | (1-~13~C)Benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55320-26-8 | |
| Record name | (1-~13~C)Benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55320-26-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Benzoic 1 13c Acid
Strategies for Site-Specific Carbon-13 Enrichment
The primary challenge in synthesizing Benzoic-1-13C acid is the precise placement of the ¹³C isotope. Various strategies have been developed to achieve this site-specific enrichment, primarily focusing on the introduction of a ¹³C-labeled carboxyl group or a precursor that will be converted into one.
Incorporation of ¹³C at the Carboxyl Position
Direct incorporation of a ¹³C-labeled carboxyl group is a common and effective strategy. This often involves the use of ¹³C-labeled carbon dioxide as the source of the enriched carbon.
Precursor-Based Synthesis Routes
Another successful approach involves the use of precursors that already contain the ¹³C label in the correct position or can be chemically modified to place it there.
Established aromatic reaction methods can be adapted to use ¹³C-labeled reagents for the synthesis of this compound.
A widely used method is the Grignard reaction . scribd.comlabflow.com This involves the reaction of a phenylmagnesium halide (a Grignard reagent) with ¹³C-labeled carbon dioxide (¹³CO₂), often in the form of dry ice. miracosta.eduyoutube.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the ¹³CO₂, forming a magnesium carboxylate salt. labflow.comyoutube.com Subsequent acidification protonates the carboxylate to yield the final this compound. labflow.commiracosta.edu This method is advantageous due to its directness and relatively high yields.
Oxidation of a precursor already containing the ¹³C label is another viable route. For example, toluene (B28343) labeled with ¹³C at the methyl group can be oxidized to form this compound. google.comgoogle.comsci-hub.se This liquid-phase oxidation is typically carried out using oxygen or air in the presence of a cobalt catalyst, such as cobalt acetate (B1210297) or cobalt octoate, at elevated temperatures and pressures. google.comgoogle.comresearchgate.net The reaction proceeds through several intermediates, including benzyl (B1604629) alcohol and benzaldehyde. sci-hub.se
A more recent development involves the hydroxycarbonylation of aryl diazonium salts using formic acid as the C-1 source. This method can be adapted for isotope labeling by using H¹³COOH, providing a pathway to ¹³C-labeled benzoic acid precursors under mild conditions. rsc.org
From 13C-Labeled Aliphatic Precursors (e.g., Acetate, Acetone)
Chemical Reaction Optimization and Yield Considerations
The efficiency of this compound synthesis is dependent on the optimization of reaction conditions to maximize the yield and minimize the formation of byproducts.
For the Grignard synthesis , it is crucial to maintain anhydrous (water-free) conditions, as the Grignard reagent is a strong base and will react with any available protons, such as those from water, which would quench the desired reaction. miracosta.edu The reaction is typically performed in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). miracosta.edu
In the oxidation of toluene , key parameters that influence the yield include temperature, pressure, oxygen flow rate, and catalyst concentration. researchgate.net Studies have shown that optimal temperatures are typically in the range of 140 to 200 °C. google.com The choice of cobalt catalyst and its concentration are also critical for achieving high conversion rates. google.comsci-hub.se Byproducts such as benzaldehyde, benzyl alcohol, and biphenyl (B1667301) can be formed, and some of these can be recycled back into the reactor to be further oxidized to benzoic acid. google.comgoogle.com
The table below summarizes some of the reaction conditions and yields for different synthetic methods.
| Synthetic Method | Precursor | Key Reagents | Typical Conditions | Reported Yield |
| Grignard Reaction | Phenylmagnesium bromide | ¹³CO₂ (dry ice), HCl or H₂SO₄ | Anhydrous ether solvent, acidic workup | High |
| Toluene Oxidation | Toluene-¹³C | O₂, Cobalt catalyst | 140-200 °C, high pressure | Approaching 90% sci-hub.se |
| From ¹³C-Acetate | Sodium [2-¹³C]acetate | Diethyl sulfate, 4H-pyran-4-one, etc. | Multi-step, refluxing tert-butyl alcohol | 55-65% overall thieme-connect.com |
| Hydroxycarbonylation | Aryl diazonium salt | H¹³COOH, Pd catalyst | Ambient temperature | Good to moderate rsc.org |
Isotopic Purity Verification and Purification Techniques
After synthesis, it is essential to verify the isotopic purity of the this compound and purify it from any unreacted starting materials or byproducts.
Isotopic purity is the percentage of the labeled compound that contains the ¹³C isotope at the specified position. This is typically determined using spectroscopic methods.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. wikipedia.org In ¹³C NMR, the labeled carboxyl carbon will produce a distinct signal at a chemical shift of approximately 170 ppm, which can be distinguished from the signal of the unlabeled compound.
Mass Spectrometry (MS) can also be used to confirm isotopic enrichment. The molecular ion peak for this compound will appear at a mass-to-charge ratio (m/z) that is one unit higher than that of unlabeled benzoic acid, allowing for precise quantification.
Purification of the final product is commonly achieved through recrystallization . slideshare.net This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent. For benzoic acid, hot water is a suitable solvent because benzoic acid is much more soluble in hot water than in cold water. The crude product is dissolved in a minimum amount of hot solvent, and as the solution cools, the pure this compound crystallizes out, leaving the impurities dissolved in the solvent. slideshare.net The purified crystals can then be collected by vacuum filtration. labflow.com
Other purification methods, such as column chromatography , can also be employed to separate the product from byproducts with similar polarities. du.ac.in
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
The introduction of a ¹³C isotope at the carboxylic acid position significantly enhances the utility of benzoic acid in various NMR-based studies. This specific labeling allows for precise tracking and analysis of the carboxyl group without altering the chemical properties of the molecule.
Carbon-13 NMR Chemical Shift Analysis
In Carbon-13 NMR spectroscopy, the chemical shift of a nucleus is highly dependent on its local electronic environment. For benzoic acid, the carbon atoms in the molecule reside in five distinct chemical environments, resulting in five different ¹³C NMR chemical shifts. docbrown.info The carbon of the carboxyl group is particularly noteworthy due to the presence of two highly electronegative oxygen atoms, which cause a significant downfield shift compared to the aromatic ring carbons. docbrown.info
The specific labeling in Benzoic-1-¹³C acid means that the signal corresponding to the C1 carbon is significantly enhanced, making it readily identifiable in the spectrum. The chemical shift for the C1 carbon in benzoic acid is approximately 172.60 ppm in chloroform-d (B32938) (CDCl₃). chemicalbook.com In a study using hyperpolarized ¹³C NMR, the chemical shift of the C1 carbon was observed at 176.6 ppm. nih.gov This distinct and well-resolved peak is fundamental to its use in more complex NMR experiments.
Below is a table summarizing the typical ¹³C NMR chemical shifts for benzoic acid in CDCl₃.
| Carbon Atom | Chemical Shift (ppm) |
| C1 (Carboxyl) | ~172.60 - 176.6 |
| C2 (ipso-C) | ~129.39 - 137.3 |
| C3, C7 | ~129.8 |
| C4, C6 | ~129.3 |
| C5 | ~132.2 - 133.89 |
Data compiled from multiple sources. chemicalbook.comnih.gov
Multidimensional and Solid-State ¹³C NMR Techniques
The unique spectral properties of Benzoic-1-¹³C acid also lend themselves to multidimensional and solid-state NMR techniques. In solid-state NMR, techniques like two-dimensional separated local field (SLF) spectroscopy and two-dimensional separation of undistorted powder patterns by effortless recoupling (2D SUPER) have been used to study derivatives of benzoic acid. nih.gov These methods allow for the determination of ¹³C-¹H dipolar couplings and the chemical shift anisotropy (CSA) tensor, providing detailed information about molecular structure and orientation. nih.gov
For instance, studies on benzoic acid confined in mesoporous silica (B1680970) have utilized solid-state NMR to characterize the behavior of the entrapped molecules. researchgate.netacs.org Techniques such as magic angle spinning (MAS) and cross-polarization (CP) are often employed. However, for highly mobile confined molecules where ¹H-¹³C dipolar interactions are weak, alternative methods like power-gated techniques that leverage the Nuclear Overhauser Effect (NOE) are used to enhance the ¹³C signal. researchgate.netacs.org Furthermore, experiments like MAS refocused {¹H}-¹³C INEPT and 2D MAS {¹H}-¹³C HETCOR can be performed to probe through-bond connectivities and spatial proximities, respectively. researchgate.netacs.org
Relaxation Studies and Molecular Dynamics Probes
NMR relaxation studies provide insights into the motional dynamics of molecules. The ¹³C nucleus in Benzoic-1-¹³C acid can serve as a probe for such investigations. The spin-lattice relaxation time (T₁) of the labeled carbon is sensitive to the rotational and translational motions of the molecule.
In one study, hyperpolarized [1-¹³C] benzoic acid was used to investigate ligand-receptor interactions with β-cyclodextrin. nih.gov Changes in the T₁ relaxation time of the labeled carbon upon binding were monitored to determine the association constant of the complex. nih.gov This demonstrates the utility of Benzoic-1-¹³C acid as a molecular probe to study dynamic processes. Classical molecular dynamics (MD) simulations have also been employed to study the behavior of benzoic acid in confined spaces, complementing experimental NMR data by providing a deeper understanding of its aggregation and dynamics at the molecular level. rsc.org
Quantitative Nuclear Magnetic Resonance (qNMR) Applications
Quantitative NMR (qNMR) is a powerful analytical technique for determining the concentration and purity of substances. Benzoic-1-¹³C acid, and benzoic acid in general, plays a significant role in this field, particularly as a reference standard.
In qNMR, an internal standard (IS) with a precisely known concentration and purity is added to the sample. The signal intensity of the analyte is then compared to that of the IS to determine the analyte's quantity. Benzoic acid is frequently used as an internal standard in ¹H qNMR due to its stability, high purity, and measurable proton signals. nih.govbwise.kr The use of an internal standard with purity assigned by a higher-order method is crucial for obtaining SI-traceable results. mdpi.com
Metrological traceability is the property of a measurement result whereby the result can be related to a reference through a documented unbroken chain of calibrations. The National Institute of Standards and Technology (NIST) has developed a primary standard for qNMR, NIST PS1, which is an ultra-pure and extensively characterized benzoic acid. researchgate.netnist.gov This reference material serves as a definitive calibrant that links qNMR measurements to the International System of Units (SI). nih.govresearchgate.net The purity of NIST PS1 was certified using multiple primary measurement procedures, including qNMR and coulometry. mdpi.comresearchgate.net The development of such certified reference materials (CRMs) like benzoic acid is fundamental for establishing the accuracy and comparability of chemical measurements across different laboratories and industries. mdpi.comresearchgate.net
Role as Internal Standard in qNMR Methodologies
Mass Spectrometry (MS) Applications
Mass spectrometry stands as a cornerstone for the analysis of isotopically labeled compounds like Benzoic-1-13C acid due to its high sensitivity and specificity.
High-Resolution Mass Spectrometry for Isotopic Abundance Determination
High-resolution mass spectrometry (HRMS) is instrumental in confirming the isotopic enrichment of this compound. This technique can differentiate between ions with very similar mass-to-charge ratios (m/z), which is essential for distinguishing the ¹³C-labeled compound from its unlabeled counterpart and other potential interferences.
The molecular ion of unlabeled benzoic acid ([C₇H₆O₂]⁺) has a theoretical m/z of 122.0368. In contrast, this compound ([¹³CC₆H₆O₂]⁺) exhibits a molecular ion peak at m/z 123.0402. chemspider.comsigmaaldrich.com HRMS can easily resolve this mass difference, allowing for the precise determination of the isotopic purity of the labeled standard. For instance, a 99 atom % ¹³C enrichment can be readily verified. sigmaaldrich.com
Modern mass spectrometers can measure relative ion masses to four decimal places, which is crucial when dealing with potential isobaric interferences. docbrown.info For example, the phenyl fragment ion ([C₆H₅]⁺) from unlabeled benzoic acid appears at m/z 77. The corresponding fragment containing the ¹³C isotope would have an m/z of 78. HRMS can distinguish this from other ions that might also have an integer m/z of 78, such as [C₆H₆]⁺, by their exact masses. docbrown.info
Table 1: Theoretical and Observed m/z Values for Benzoic Acid and its Isotopologues
| Compound/Fragment | Formula | Theoretical m/z |
| Benzoic acid | C₇H₆O₂ | 122.0368 |
| This compound | ¹³CC₆H₆O₂ | 123.0402 |
| Phenyl cation | [C₆H₅]⁺ | 77.0391 |
| ¹³C-Phenyl cation | [¹³CC₅H₅]⁺ | 78.0424 |
Data compiled from multiple sources.
Isotope Dilution Mass Spectrometry (IDMS) for Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled compounds as internal standards. This compound is an ideal internal standard for the quantification of benzoic acid in various matrices, including food, beverages, and biological fluids. researchgate.net
The principle of IDMS relies on the addition of a known amount of the labeled standard (e.g., this compound or Benzoic acid-¹³C₆) to a sample containing the unlabeled analyte. researchgate.net Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. This co-elution allows for the correction of any analyte loss during these steps, leading to highly accurate and precise quantification.
In a typical IDMS workflow using LC-MS/MS, the precursor ions of both the unlabeled benzoic acid (m/z 121 in negative ion mode) and the labeled standard (m/z 122 for this compound or m/z 127 for Benzoic acid-¹³C₆) are selectively monitored. researchgate.net By comparing the peak area ratios of the analyte to the internal standard, the concentration of benzoic acid in the original sample can be determined with high accuracy. This method has demonstrated excellent repeatability and reproducibility, with relative standard deviations often below 1%. researchgate.net
Fragmentation Pattern Analysis for Labeled Compounds
The fragmentation pattern of this compound in a mass spectrometer provides valuable structural information and confirms the position of the isotopic label. When subjected to collision-induced dissociation (CID), the molecular ion undergoes characteristic fragmentation.
For unlabeled benzoic acid ([C₆H₅COOH]⁺), a common fragmentation pathway involves the loss of a hydroxyl radical (•OH) to form the benzoyl cation ([C₆H₅CO]⁺) at m/z 105. docbrown.inforsc.org This ion is often the base peak in the mass spectrum. docbrown.info Subsequent loss of carbon monoxide (CO) from the benzoyl cation yields the phenyl cation ([C₆H₅]⁺) at m/z 77. docbrown.infofu-berlin.de
In the case of this compound, where the label is on the carboxyl carbon, the initial loss of the hydroxyl group results in a fragment ion at m/z 106 ([¹³CC₆H₅CO]⁺). docbrown.info The subsequent loss of the labeled carbon monoxide ([¹³CO]) would lead to the phenyl cation at m/z 77. Conversely, if the fragmentation involves the loss of the phenyl group, the resulting labeled fragment would be observed at a different m/z. This distinct fragmentation pattern confirms that the ¹³C atom is located at the carboxyl position.
In negative ion mode ESI-MS/MS, deprotonated benzoic acid ([M-H]⁻ at m/z 121) primarily fragments through the loss of carbon dioxide (CO₂) to produce a phenyl anion fragment at m/z 77. researchgate.net For deprotonated this compound ([M-H]⁻ at m/z 122), the loss of ¹³CO₂ results in the same phenyl anion at m/z 77. However, some studies have observed an interesting phenomenon where the decarboxylated product anion can capture a background CO₂ molecule, regenerating a deprotonated benzoic acid ion. sci-hub.se When using [carboxyl-¹³C]-benzoic acid, this can lead to the formation of a deprotonated [carboxyl-¹²C]-benzoic acid ion at m/z 121, confirming the dynamic nature of fragmentation processes within the mass spectrometer. sci-hub.se
Table 2: Major Fragment Ions of Benzoic Acid and this compound in Positive Ionization MS
| Precursor Ion | m/z | Fragment Ion | m/z | Neutral Loss |
| [C₆H₅COOH]⁺ | 122 | [C₆H₅CO]⁺ | 105 | •OH |
| [C₆H₅COOH]⁺ | 122 | [C₆H₅]⁺ | 77 | •COOH |
| [¹³CC₆H₅COOH]⁺ | 123 | [¹³CC₆H₅CO]⁺ | 106 | •OH |
| [¹³CC₆H₅COOH]⁺ | 123 | [C₆H₅]⁺ | 77 | •¹³COOH |
Data compiled from multiple sources. docbrown.inforsc.orgfu-berlin.de
Chromatographic Separation Techniques Coupled with Spectroscopic Detection
To analyze this compound in complex mixtures, chromatographic separation is typically coupled with a spectroscopic detector, most commonly a mass spectrometer.
High-performance liquid chromatography (HPLC) is a widely used technique for the separation of benzoic acid and its labeled analogues. core.ac.ukust.edujournalirjpac.com Reversed-phase chromatography, often using a C18 column, is effective for this purpose. core.ac.ukthaiscience.info The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent like methanol (B129727) or acetonitrile. thaiscience.info The pH of the mobile phase is an important parameter, often adjusted to around 4.4-4.5 to ensure the benzoic acid is in its protonated form for optimal retention on the reversed-phase column. thaiscience.info The separated compounds are then detected by a UV detector or, more powerfully, a mass spectrometer (LC-MS). ust.edu
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is another robust technique for the analysis of benzoic acid. researchgate.netjmaterenvironsci.comresearchgate.net For GC analysis, benzoic acid often requires derivatization to increase its volatility and improve its chromatographic properties. nih.gov However, methods involving direct analysis or simple extraction are also employed. researchgate.net GC-MS provides excellent separation and sensitive detection, making it suitable for quantifying benzoic acid in various samples using this compound as an internal standard. researchgate.netnih.gov Gas chromatography-isotope ratio mass spectrometry (GC-IRMS) is a specialized technique that has been used to measure the production of ¹³CO₂ from the degradation of [7-¹³C]benzoic acid, demonstrating the utility of labeled compounds in studying reaction mechanisms. nih.gov
The coupling of these powerful separation techniques with the high specificity and sensitivity of mass spectrometry provides a comprehensive analytical platform for the advanced characterization and quantification of this compound.
Applications in Mechanistic and Pathway Elucidation Research
Biochemical and Biological Pathway Elucidation (Non-Human Systems)
In biological systems, Benzoic-1-¹³C acid serves as a valuable tracer for mapping the complex networks of metabolic pathways. By introducing the labeled compound into an organism, scientists can follow its journey as it is converted into various other molecules.
Benzoic acid is a key precursor to a vast array of secondary metabolites in plants and microorganisms. aakash.ac.in Feeding experiments using Benzoic-1-¹³C acid have been instrumental in confirming its role and delineating the biosynthetic routes to these compounds.
In plants, benzoic acid is the central precursor for many floral scent compounds. umich.edu For example, in Hedychium coronarium (white ginger lily), it was demonstrated that the supply of benzoic acid is a limiting factor for the production of the floral scent compound methyl benzoate (B1203000). nih.govfrontiersin.org The biosynthesis proceeds from L-phenylalanine via trans-cinnamic acid to benzoic acid, which is then methylated to form the final product. nih.govfrontiersin.org Similarly, in Petunia hybrida, benzoic acid biosynthesis occurs through two main routes: a β-oxidative pathway and a non-β-oxidative pathway. umich.edupnas.org Isotope labeling studies have shown that both pathways contribute to the formation of benzoic acid, which is a precursor for the flower's volatile benzenoids. umich.edupnas.org
Recent research has also uncovered the role of benzoic acid in mediating plant-microbe interactions. A study using ¹³C-labeled benzoic acid and stable isotope probing (SIP) revealed that certain monocot crops, like maize and sugarcane, exude benzoic acid from their roots under nitrogen-deficient conditions. researchgate.net This benzoic acid specifically recruits beneficial nitrogen-fixing bacteria, such as Paraburkholderia, to the plant's rhizosphere. researchgate.net
However, benzoic acid is not a universal precursor. In a study on the biosynthesis of the antibiotic pentabromopseudilin (B80150) by the marine bacterium Alteromonas luteoviolaceus, feeding experiments with [carboxy-¹³C]benzoic acid showed no incorporation of the label into the final product, indicating that a different biosynthetic pathway, likely via p-hydroxybenzoic acid, is utilized in this organism. gwdg.de
Just as it can be used to trace the synthesis of compounds, Benzoic-1-¹³C acid is also used to study how molecules are broken down. The degradation of aromatic compounds is a critical process in environmental carbon cycling, often carried out by soil microorganisms.
In one study, researchers added [¹³C]benzoic acid to soil samples to trace its metabolism by the native microbial community. researchgate.net By measuring the amount of ¹³CO₂ released over time using gas chromatography-mass spectrometry, they could quantify the rate of benzoic acid decomposition. researchgate.net This technique, combined with Stable Isotope Probing (SIP), allowed the scientists to identify the specific microorganisms responsible for the degradation, discovering that bacteria of the genus Paraburkholderia were key players in metabolizing the benzoic acid. researchgate.net
At the molecular level, Benzoic-1-¹³C acid can be used to probe the mechanisms of individual enzymes. The ¹³C label allows for the unambiguous identification of substrates and products in an enzymatic reaction, typically via NMR or MS.
This approach is crucial for determining the substrate specificity of an enzyme. For instance, the enzymes responsible for methylating benzoic acid to form methyl benzoate in Hedychium coronarium, known as Benzoic Acid/Salicylic Acid Carboxyl Methyltransferases (BSMTs), were characterized using a range of potential substrates. nih.govfrontiersin.org The recombinant enzymes showed the highest catalytic activity with benzoic acid, confirming it as the preferred substrate. nih.govfrontiersin.org
Furthermore, identifying key enzymes in a pathway is a form of mechanistic investigation. In petunia flowers, a 3-ketoacyl-CoA thiolase enzyme, named PhKAT1, was identified as being essential for the β-oxidative pathway of benzoic acid synthesis. umich.edu When the gene for this enzyme was silenced, the production of benzoic acid and related volatile compounds was significantly reduced, providing strong evidence for the enzyme's role in the formation of the key intermediate, benzoyl-CoA. umich.edu
Catabolic and Degradation Pathway Tracing
Biotransformation Studies in Controlled Experimental Systems
The use of Benzoic-1-13C acid in controlled experimental systems is instrumental in elucidating the biotransformation pathways of benzoic acid. By introducing the labeled compound into organisms or cellular systems, researchers can trace its metabolic fate with high sensitivity and specificity.
One of the primary biotransformation routes for benzoic acid in many organisms is its conjugation with glycine (B1666218) to form hippuric acid, which is then excreted. Studies utilizing 13C-labeled benzoic acid have been crucial in confirming and quantifying this metabolic process. For instance, research in rats using [2,4,6,7-13C4]BA demonstrated the ability to trace its conversion to hippuric acid using 13C NMR spectroscopy without the need for extensive separation procedures. nih.gov This method allowed for the quantification of the formed hippuric acid in urine samples. nih.gov A similar study in humans showed that orally administered [1,3,5-13C3]benzoic acid was quantitatively converted to hippuric acid and excreted within four hours. nih.gov
These studies highlight the utility of 13C-labeled benzoic acid in pharmacokinetic research, enabling the non-invasive monitoring of metabolic processes. nih.govnih.gov The enhanced sensitivity of detection with certain labeling patterns, such as on protonated carbons, further improves the applicability of this technique. nih.gov
In another example of biotransformation research, the gut microbiota has been identified as playing a significant role in the metabolism of certain compounds, leading to the production of benzoic acid. A study on the antidepressant natural drug albiflorin (B1665693) revealed that gut microbiota transforms it into benzoic acid, which can then cross the blood-brain barrier. nih.gov This biotransformation is carried out by intestinal carboxylesterase. nih.gov While this study did not specifically use this compound, it illustrates a key biotransformation pathway where labeled benzoic acid could be used to further investigate the kinetics and mechanisms of such gut-brain axis interactions.
The table below summarizes key findings from biotransformation studies involving 13C-labeled benzoic acid.
| Research Focus | Experimental System | Key Findings | Analytical Technique |
| Metabolism of Benzoic Acid | Rats | Traced the conversion of benzoic acid to hippuric acid. nih.gov | 13C NMR Spectroscopy |
| Pharmacokinetics in Humans | Humans | Quantified the biotransformation of benzoic acid to hippuric acid. nih.gov | 13C NMR Spectroscopy |
| Gut Microbiota Metabolism | In vitro / In vivo (animals) | Identified gut microbiota as responsible for converting albiflorin to benzoic acid. nih.gov | Pharmacodynamic and pharmacokinetic studies |
Environmental Fate and Biodegradation Studies
This compound is an invaluable tracer for studying the environmental fate and biodegradation of benzoic acid, a compound that can enter the environment through various industrial and natural sources. nih.govresearchgate.net Its degradation is a key process in soil and water systems. who.int
Monitoring Degradation in Environmental Matrices (e.g., Soil, Water)
The stable isotope label in this compound allows for precise monitoring of its degradation in complex environmental matrices like soil and water. By measuring the evolution of 13CO2 or the incorporation of the 13C label into microbial biomass and other organic molecules, scientists can quantify the rate and extent of biodegradation.
Studies have shown that benzoic acid is readily biodegradable under both aerobic and anaerobic conditions by various microorganisms. who.int Research using stable isotope probing (SIP) with 13C-labeled benzoic acid has been employed to identify the specific microorganisms responsible for its degradation in soil. researchgate.net In one such experiment, the addition of [13C]benzoic acid to soil led to the production of 13CO2, confirming its mineralization. researchgate.net This technique allows for the direct linking of metabolic function (degradation) to specific microbial taxa.
The degradation of benzoic acid in soil can be influenced by various factors, including the presence of other organic compounds and the soil's microbial community structure. nih.gov For example, the presence of glucose can affect how phenolic compounds like benzoic acid are decomposed. researchgate.net this compound can be used in such studies to trace the flow of carbon from benzoic acid in the presence of other carbon sources, helping to unravel complex microbial interactions.
The table below presents findings from studies on the degradation of benzoic acid in environmental matrices.
| Environmental Matrix | Degradation Conditions | Key Findings | Analytical Technique |
| Soil | Aerobic | Mineralization of benzoic acid to CO2 confirmed. researchgate.net | Stable Isotope Probing (SIP), GC-MS |
| Freshwater/Marine | Aerobic | Ready biodegradability observed. who.int | Manometric Respirometry |
| Agricultural Soil | Various concentrations | High concentrations can inhibit microbial activity and plant growth. nih.gov | High-throughput sequencing |
Bioremediation Research Applications
This compound has significant applications in bioremediation research, which aims to use microorganisms to clean up contaminated environments. By tracing the metabolic pathways of benzoic acid degradation, researchers can identify and optimize conditions that favor the breakdown of this and related aromatic pollutants.
DNA-based Stable Isotope Probing (DNA-SIP) is a powerful technique that utilizes substrates like this compound to identify the microorganisms actively involved in the degradation of a specific compound. In a bioremediation context, this information is crucial for developing strategies to enhance the activity of these key degraders. For instance, a DNA-SIP experiment using 13C-labeled benzoic acid revealed the significant role of Methylobacillus in a bioremediation system, suggesting complex metabolic interactions where methylotrophs might be feeding on the degradation products of other microorganisms. researchgate.net
Furthermore, understanding the genetic basis of benzoic acid degradation can inform bioremediation strategies. Research on Pseudomonas sp. SCB32, a bacterium capable of degrading high concentrations of benzoic acid, identified the genes involved in the ortho-pathway of benzoic acid degradation. nih.govresearchgate.net The degradation products were found to be non-toxic, highlighting the potential of this strain for bioremediation in agricultural settings. nih.govresearchgate.net While this particular study did not use labeled benzoic acid, the use of this compound in similar future studies could provide a more detailed, quantitative understanding of the metabolic fluxes through these degradation pathways.
The application of such microbial degradation is crucial as benzoic acid can be found in wastewater and can have detrimental effects on the environment if not properly treated. researchgate.netscirp.org Research into microbial degradation offers an efficient and environmentally friendly approach to remediation. mdpi.com
The table below details research findings relevant to the bioremediation of benzoic acid.
| Research Focus | Organism/System | Key Findings | Relevance to Bioremediation |
| Identifying Active Degraders | Mixed microbial community | Methylobacillus was highly abundant, indicating a role in the metabolic network. researchgate.net | Helps in understanding the microbial consortia involved in degradation. |
| Degradation Pathway Analysis | Pseudomonas sp. SCB32 | Identified the ortho-pathway for benzoic acid degradation and its genetic basis. nih.govresearchgate.net | Provides a target for genetic engineering or biostimulation to enhance degradation. |
| Degradation of Aromatic Pollutants | Pseudomonas putida | Demonstrated efficient degradation of toluene (B28343) to benzoic acid and further intermediates. mdpi.com | Shows the role of benzoic acid as a central intermediate in the breakdown of other pollutants. |
Theoretical and Computational Studies of Benzoic 1 13c Acid
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting and understanding the spectroscopic properties of molecules. For Benzoic-1-13C acid, these calculations can accurately model parameters relevant to Nuclear Magnetic Resonance (NMR) spectroscopy.
The 13C NMR spectrum of benzoic acid shows five distinct signals, corresponding to the five different chemical environments of its seven carbon atoms. Due to the molecule's symmetry and the free rotation of the carboxyl group, carbons C2 and C6 are equivalent, as are carbons C3 and C5. docbrown.info The carbon of the carboxyl group (C1), the carbon to which it is attached (C4), and the pairs C2/C6 and C3/C5 each have unique electronic environments. docbrown.info
Quantum chemical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method within DFT, are widely used to predict 13C NMR chemical shifts. mdpi.comajchem-b.com These calculations provide theoretical chemical shift values that can be compared with experimental data, aiding in the assignment of spectral peaks. Studies on benzoic acid and its derivatives have shown good agreement between theoretical and experimental shifts. rsc.orgresearchgate.net The highly electronegative oxygen atoms in the carboxylic acid group significantly deshield the C1 carbon, causing its resonance to appear far downfield (at a higher ppm value) compared to the benzene (B151609) ring carbons. docbrown.info
Table 1: Experimental and Calculated 13C NMR Chemical Shifts (ppm) for Benzoic Acid Note: This table presents typical values for unlabeled benzoic acid, which serve as a benchmark for this compound. The isotopic labeling at the C1 position does not significantly alter the chemical shifts of the other carbons.
| Carbon Atom | Experimental Chemical Shift (ppm) docbrown.info | Calculated Chemical Shift (ppm) rsc.org |
| C1 (Carboxyl) | 172.4 | 176.2 |
| C4 (Ring) | 133.9 | 136.2 |
| C2/C6 (Ring) | 130.3 | 132.8 |
| C3/C5 (Ring) | 128.5 | 130.9 |
| C7 (ipso-C) | 129.5 | 132.8 |
Calculations performed using GIPAW DFT methods. rsc.org
Chemical Shift Anisotropy (CSA) describes how the magnetic shielding of a nucleus varies with the orientation of the molecule relative to the external magnetic field. In solid-state NMR, CSA results in a broad powder pattern, and its principal components (δ11, δ22, δ33) provide detailed information about the local electronic environment and structure. rsc.org
For this compound, the CSA tensor of the labeled carboxyl carbon is of particular interest. Experimental determination of CSA tensors is often achieved through solid-state NMR techniques, such as the 2D SUPER (separation of undistorted powder patterns by effortless recoupling) experiment. nih.gov These experimental results can be corroborated by DFT calculations, which have shown good agreement. rsc.orgnih.gov Studies on benzoic acid have determined the complete shielding tensor for the carboxyl carbon. The shielding is greatest when the magnetic field is perpendicular to the molecular plane and smallest when it is in the plane that bisects the O-C-O angle. researchgate.net The orientation of the principal axes of the CSA tensor is related to the molecular geometry; for instance, the δ11 element is the least shielded component and is sensitive to protonation and hydrogen bonding. rsc.org
Table 2: 13C Chemical Shift Tensor Data for the Carboxyl Carbon of Benzoic Acid
| Tensor Component | Experimental Value (ppm) rsc.org | Calculated Value (ppm) rsc.org |
| δiso (Isotropic Shift) | 176.8 | 176.2 |
| δ11 | 239.5 | 235.1 |
| δ22 | 180.2 | 182.1 |
| δ33 | 110.7 | 111.4 |
| Ω (Span) | 128.8 | 123.7 |
| κ (Skew) | -0.11 | -0.06 |
Experimental data from 13C CPMAS NMR and calculated data from GIPAW DFT. rsc.org
Prediction of Carbon-13 NMR Chemical Shifts
Molecular Modeling of Isotopic Effects
Isotopic substitution can influence molecular properties and reaction dynamics. In this compound, the presence of a 13C nucleus in place of a 12C at the carboxyl position introduces a subtle change in mass. While this has a minimal effect on bulk physicochemical properties, it can be significant in studies of reaction mechanisms and dynamics, known as kinetic isotope effects (KIEs). cdnsciencepub.com
Molecular modeling can be used to investigate these isotopic effects. For example, theoretical models can predict how the substitution affects the vibrational frequencies of the molecule, particularly the C-O stretching and bending modes of the carboxyl group. aip.org Computational studies on the hydrogen bond dynamics in benzoic acid dimers have utilized isotopic substitution (e.g., deuteration) to probe the proton transfer mechanism. aip.org Similar modeling approaches can be applied to this compound to understand how the heavier isotope affects the potential energy surface of reactions involving the carboxyl group, such as decarboxylation or esterification. annualreviews.org The temperature dependence of the 13C KIE can be evaluated using the Bigeleisen equation, which relates the effect to the vibrational frequencies of the reactant and the transition state. cdnsciencepub.com
Electronic Structure Analysis (e.g., HOMO-LUMO, Natural Bond Orbital, Molecular Electrostatic Potential)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods provide a detailed picture of this structure. researchgate.net
HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy gap between the HOMO and LUMO is an indicator of molecular stability and chemical reactivity. For benzoic acid, the HOMO is typically localized on the phenyl ring, while the LUMO has significant contributions from the carboxylic acid group. DFT calculations can determine the energies of these orbitals and predict electronic transitions, such as those observed in UV-Vis spectroscopy.
Natural Bond Orbital (NBO) Analysis : NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. It is used to investigate charge distribution, hybridization, and intramolecular interactions like hyperconjugation and hydrogen bonding. mdpi.com In benzoic acid, NBO analysis can quantify the delocalization of electron density between the phenyl ring and the carboxyl group, as well as the strong intramolecular interactions within the dimer, such as the O-H···O hydrogen bonds. researchgate.net
Molecular Electrostatic Potential (MEP) : The MEP is a visual representation of the charge distribution in a molecule, mapping electrostatic potential onto the electron density surface. researchgate.net It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. actascientific.com In benzoic acid, the MEP map shows a region of negative potential (red/yellow) around the electronegative oxygen atoms of the carboxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, a region of positive potential (blue) is found around the acidic hydrogen of the carboxyl group, highlighting it as a site for nucleophilic attack. researchgate.net
Methodological Advancements and Novel Research Techniques
Development of New Analytical Procedures Leveraging ¹³C Labels
The use of ¹³C-labeled compounds, particularly Benzoic-1-¹³C acid, has been instrumental in the development and refinement of highly accurate analytical procedures. These methods often rely on isotope dilution mass spectrometry (IDMS), a gold-standard technique for quantitative analysis.
Isotope dilution liquid chromatography-mass spectrometry (ID-LC/MS) and gas chromatography-mass spectrometry (ID-GC-MS) are primary examples of these advancements. In these methods, a known quantity of the ¹³C-labeled internal standard (e.g., Benzoic-1-¹³C acid or ¹³C₆-benzoic acid) is added to a sample. researchgate.netkoreascience.kr The sample is then processed and analyzed by the mass spectrometer. Because the labeled standard is chemically identical to the unlabeled analyte, it experiences the same extraction efficiencies and ionization responses. By measuring the ratio of the unlabeled analyte to the labeled standard, a highly accurate and precise quantification can be achieved, correcting for any sample loss during preparation. researchgate.net
For instance, a simple and accurate ID-GC-MS procedure was developed for determining benzoic acid in food matrices like curry paste. researchgate.net This involved steam distillation, liquid-liquid extraction, and derivatization before analysis. The method demonstrated excellent reliability, with a precision of less than 0.6% relative standard deviation (RSD) and recoveries between 98.5% and 100.4%. researchgate.net Similarly, an ID-LC/MS/MS method for analyzing benzoic acid in drinks showed a method precision with an RSTD of less than 0.3%. researchgate.net In this technique, the collisionally-induced dissociation channels of the deprotonated molecules are monitored: m/z 121 → 77 for benzoic acid and m/z 127 → 83 for its ¹³C₆-labeled analogue. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique that leverages ¹³C labeling. While ¹³C NMR can be performed on samples at natural abundance, the low natural abundance of ¹³C (1.1%) limits sensitivity. nih.gov Using specifically labeled compounds like Benzoic-1-¹³C acid significantly enhances the signal. This enhanced sensitivity allows researchers to trace the metabolic fate of benzoic acid with great detail. nih.gov A study using novel [2,4,6,7-¹³C₄]BA demonstrated an improvement in the lower limit of measurable amounts by about one order of magnitude compared to using commercially available [7-¹³C]BA. nih.gov This tracer technique allows for the observation of both xenobiotic and endogenous metabolism through simple and convenient procedures. nih.govnih.gov
| Analytical Technique | Principle | Key Findings / Advantages with ¹³C Labeling | Application Example |
|---|---|---|---|
| Isotope Dilution Gas Chromatography-Mass Spectrometry (ID-GC-MS) | Quantification based on the ratio of unlabeled analyte to a known amount of added ¹³C-labeled internal standard. | High accuracy and precision (RSD < 0.6%), high recovery (98.5–100.4%), corrects for sample preparation losses. researchgate.net | Determination of benzoic acid in curry paste. researchgate.net |
| Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) | Similar to ID-GC-MS but uses liquid chromatography for separation. Specific precursor-to-product ion transitions are monitored for both labeled and unlabeled compounds. | High reliability and reproducibility (RSTD < 0.3%), minimal sample cleanup required for some matrices. researchgate.netkoreascience.kr | Determination of benzoic acid in quasi-drug drinks. researchgate.netkoreascience.kr |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C nucleus provides a distinct resonance signal that can be used to track the molecule's structural changes and metabolic transformations. | Enhanced sensitivity, allows for detailed tracing of metabolic pathways and biotransformation without the need for chromatography. nih.govnih.gov The ¹³C-labeled carboxyl group gives a distinct resonance around 170 ppm. | Tracing the biotransformation of benzoic acid to hippuric acid in rats. nih.gov |
Integration of Labeled Compounds in Multi-Technique Approaches
The true power of isotopic labeling is often realized when it is integrated into multi-technique, or "multi-omics," approaches. Benzoic-1-¹³C acid and other labeled compounds serve as tracers that can be followed across different analytical platforms, providing a more comprehensive understanding of complex systems. These approaches are particularly prominent in metabolomics, environmental science, and drug metabolism studies. symeres.com
In metabolomics, researchers aim to identify and quantify the complete set of small-molecule metabolites in a biological system. This is a significant challenge due to the vast chemical diversity and the presence of background signals and artifacts. nih.gov Isotopic labeling strategies like Isotopic Ratio Outlier Analysis (IROA) have been developed to overcome these hurdles. nih.gov In IROA, two sample groups are used: an experimental group grown with media containing 5% ¹³C-glucose and a control group grown with 95% ¹³C-glucose. The extracts are mixed and analyzed, typically by LC-MS. nih.gov This creates characteristic isotopic patterns that allow for the clear differentiation of biological signals from noise and provides the exact number of carbon atoms in each metabolite, which dramatically narrows down the possibilities for compound identification. nih.govresearchgate.net
Combining data from LC-MS and NMR on the same ¹³C-labeled samples further enhances compound identification. nih.gov While LC-MS provides sensitive detection and carbon counts (via methods like IROA), NMR provides detailed structural information about the carbon skeleton of the molecules. nih.gov This synergy is invaluable for de novo structure elucidation of unknown metabolites or for confirming the identity of known ones in a complex mixture.
Furthermore, multi-isotope labeling, which combines ¹³C with other stable isotopes like ¹⁸O and ²H, represents a novel frontier. This approach can provide information on the quality and cycling of organic matter in complex systems like the plant-soil interface. researchgate.net By tracing the ratios of different isotopes (e.g., ¹⁸O/¹³C vs. ²H/¹³C), researchers can infer changes in the chemical composition of organic matter as it moves through different compartments, such as from plant leaves to roots and into the soil. researchgate.net
| Multi-Technique Approach | Integrated Technologies | Role of ¹³C-Labeled Compound | Research Application |
|---|---|---|---|
| Metabolomics with IROA | Liquid Chromatography-Mass Spectrometry (LC-MS) | Serves as a universal internal standard and allows for differentiation of biological signals from artifacts. Provides exact carbon count for formula determination. nih.gov | Untargeted identification and relative quantification of metabolites in complex biological extracts. nih.govresearchgate.net |
| Combined LC-MS and NMR | Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Acts as a tracer across both platforms. The ¹³C label enhances the NMR signal and provides carbon count information in MS. nih.gov | Comprehensive compound identification and structural elucidation in metabolomics and natural product discovery. nih.gov |
| Multi-Isotope Labeling Studies | Isotope Ratio Mass Spectrometry (IRMS) | Used in conjunction with other stable isotopes (e.g., ¹⁸O, ²H) to trace the transformation and allocation of organic matter. researchgate.net | Studying organic matter cycling and quality changes within plant-soil systems. researchgate.net |
| Metabolic Flux Analysis | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Traces the path of carbon atoms through metabolic networks, allowing for the calculation of reaction rates (fluxes). medchemexpress.commedchemexpress.com | Understanding cellular metabolism, identifying metabolic bottlenecks in bioengineering, and studying disease states. medchemexpress.com |
Historical Perspective and Evolution of Research Applications
Early Contributions of ¹³C-Labeled Benzoic Acid in Chemical Research
Early research utilizing ¹³C-labeled benzoic acid focused on fundamental studies of reaction mechanisms and metabolic pathways. The ability to trace the path of a specific carbon atom provided unprecedented insights into the intricate processes of organic chemistry and biochemistry. For example, early feeding experiments with labeled compounds helped to map out key metabolic routes. researchgate.net
Impact of Spectroscopic Advancements on Research Scope
The development and refinement of spectroscopic techniques, particularly NMR and mass spectrometry, have dramatically expanded the scope of research involving ¹³C-labeled compounds. The increased sensitivity and resolution of modern instruments allow for the detection and analysis of labeled molecules at very low concentrations. nih.gov This has enabled more complex and detailed studies, such as in vivo metabolic imaging and the investigation of intricate enzyme mechanisms. The advent of techniques like dynamic nuclear polarization (DNP) has further enhanced the sensitivity of ¹³C NMR, opening up new possibilities for clinical applications. nih.gov
Future Research Directions and Unaddressed Challenges
Advancements in Stereospecific and Regioselective Labeling Technologies
The precise placement of isotopic labels within a molecule is paramount for detailed mechanistic and metabolic studies. Future research in this area is geared towards developing more efficient and versatile methods for introducing the 13C isotope at specific positions within the benzoic acid structure and other complex molecules.
Current methods for producing isotopically labeled compounds often involve multi-step organic synthesis, which can be time-consuming and costly. x-chemrx.com A significant advancement lies in the development of late-stage isotopic labeling, which allows for the introduction of the isotope in the final steps of a synthetic route. x-chemrx.com This approach is more atom-economical and applicable to the synthesis of complex molecules like pharmaceuticals. x-chemrx.com
A key challenge is achieving high regioselectivity, ensuring the isotope is incorporated at the desired atomic position. acs.orgacs.org Researchers are exploring various catalytic systems to direct the labeling reaction with high precision. For instance, gold(I)-catalyzed hydrogen isotope exchange reactions have shown promise for the regioselective labeling of indoles under mild conditions. acs.orgacs.org Similar strategies could be adapted for the specific labeling of benzoic acid derivatives. The development of new catalysts and reaction conditions that offer exquisite control over the position of the 13C label will be a major focus. acs.orgacs.org
Furthermore, stereospecific labeling, which controls the isotopic placement in three-dimensional space, is crucial for studying enzymatic reactions and other stereoselective processes. nih.govcopernicus.orgoup.com While methods for stereospecific labeling of other molecules exist, their application to a wider range of compounds, including benzoic acid derivatives, remains an area for development. nih.govoup.com The ability to synthesize stereospecifically labeled Benzoic-1-13C acid would open new avenues for investigating the stereochemical course of biochemical reactions.
Flow chemistry is emerging as a powerful tool for isotopic labeling, offering precise control over reaction parameters, improved mixing, and enhanced safety compared to traditional batch synthesis. x-chemrx.com The development of on-demand gas generation, such as for ¹³CO₂, within flow reactors provides greater control over stoichiometry and can lead to highly efficient labeling processes. x-chemrx.com
Innovations in Ultra-Sensitive Detection and Quantification Methodologies
The ability to detect and quantify minute amounts of isotopically labeled compounds is essential for many applications, from metabolic flux analysis to environmental tracing. creative-proteomics.com Future research will focus on pushing the limits of detection and improving the accuracy of quantification methods for this compound and its metabolites.
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for detecting and quantifying isotopically labeled compounds. wikipedia.org In MS, the mass difference between the labeled and unlabeled compound allows for their differentiation and quantification. wikipedia.org For NMR, the 13C nucleus has a distinct magnetic moment that can be detected. wikipedia.org
One of the ongoing challenges is enhancing the sensitivity of these techniques. While radioactive isotope tracing can be exceptionally sensitive, stable isotopes like 13C offer safety advantages. creative-proteomics.com Therefore, efforts are directed at improving the sensitivity of MS and NMR for stable isotope detection. This includes the development of more efficient ionization sources and detectors for mass spectrometers and higher-field magnets and cryoprobes for NMR spectrometers. mdpi.comfrontiersin.org
The combination of isotopic labeling with advanced analytical techniques like mass spectrometry imaging (MSI) presents exciting possibilities for in-situ analysis of metabolic flux. nih.gov However, this combination also brings technical challenges related to sample preparation, data collection, and analysis of the large and complex datasets generated. nih.gov Streamlined procedures are needed to facilitate biologically meaningful interpretations. nih.gov
Another area of innovation is the development of novel sensor technologies for the real-time detection of labeled compounds. For instance, surface plasmon resonance (SPR) based sensors are being explored for the detection of benzoic acid and could potentially be adapted for its isotopically labeled form, offering high sensitivity. ukm.my Terahertz metamaterial resonators are also being investigated for the enhanced detection of benzoic acid, with the potential for high-sensibility detection. mdpi.com
Expanding Applications in Complex Chemical and Non-Human Biological Systems
The use of this compound as a tracer is poised to expand into increasingly complex systems, providing insights into intricate chemical reactions and biological pathways in non-human organisms.
In non-human biological systems, this compound is a powerful tool for metabolic research. It can be used to trace the metabolic fate of benzoic acid in various organisms, from microorganisms to plants and animals. nih.gov This allows researchers to study metabolic pathways, measure metabolic fluxes, and understand how organisms process and detoxify this compound. nih.govnih.gov For instance, it has been used to study the conversion of benzoic acid to hippuric acid in rats. nih.gov
Future applications could involve studying the impact of environmental pollutants on the metabolism of organisms by observing changes in the metabolic pathways of labeled compounds. In plant science, it could be used to investigate the biosynthesis of secondary metabolites derived from benzoic acid. copernicus.orgnih.gov In microbiology, it could help in understanding the degradation of aromatic compounds by bacteria. nih.gov
A significant challenge in these studies is the complexity of biological matrices. sigmaaldrich.com The presence of numerous other molecules can interfere with the detection of the labeled compound and its metabolites. sigmaaldrich.com Therefore, the development of advanced separation techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with sensitive detection methods, is crucial for the successful application of this compound in these complex systems. sigmaaldrich.comfda.gov.tw
Interactive Data Table: Research Applications of this compound
| Research Area | Specific Application | Key Research Finding |
| Metabolic Studies | Tracing the biochemical pathways of benzoic acid in living organisms. | Used to trace its incorporation into metabolic pathways in human liver cells, providing insights into detoxification processes. |
| Enzyme Kinetics | Studying enzyme mechanisms, particularly those involving carboxylation and decarboxylation. | Allows for monitoring changes in the chemical environment upon binding to specific proteins through NMR analysis. |
| Pharmacokinetics | Understanding the absorption, distribution, metabolism, and excretion of benzoic acid. | The 13C label enables precise tracking of the compound through various metabolic pathways. |
| NMR Spectroscopy | Used as a standard to study molecular structures and dynamics. | The labeled carbon provides a reference point for chemical shift measurements. researchgate.net |
Q & A
Q. What are the key considerations for synthesizing Benzoic-1-¹³C acid in a laboratory setting?
- Methodological Answer : The synthesis of Benzoic-1-¹³C acid typically involves isotopic labeling during precursor selection. For example, starting with benzyl chloride and employing oxidation via alkaline KMnO₄ under controlled conditions (e.g., refluxing at 100°C for 1 hour) ensures the ¹³C label is retained at the carboxylic carbon. Acidification with HCl precipitates the product, which must be purified via recrystallization (water as solvent) to achieve >99% isotopic purity . Critical Parameters :
Q. How can recrystallization be optimized to purify Benzoic-1-¹³C acid while preserving isotopic purity?
- Methodological Answer : Recrystallization efficiency depends on solvent selection and cooling rates. Water is ideal due to benzoic acid’s temperature-dependent solubility (3.4 g/L at 25°C vs. 68 g/L at 95°C). Steps include:
Dissolve crude product in minimal boiling water.
Filter hot solution to remove insoluble impurities.
Slow cooling (0.5°C/min) to maximize crystal formation.
Vacuum filtration and drying under inert gas to prevent isotopic exchange.
Post-purification, validate purity via melting point (121–123°C) and ¹³C NMR .
Q. What safety protocols are essential when handling Benzoic-1-¹³C acid?
- Methodological Answer : Despite isotopic labeling, safety hazards mirror unlabeled benzoic acid:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and splash goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust (TLV: 5 mg/m³).
- Spill Management : Neutralize with sodium bicarbonate, then collect using non-sparking tools.
- Storage : Airtight containers in cool, dry conditions away from oxidizers .
Advanced Research Questions
Q. How does the ¹³C isotopic label influence the spectroscopic characterization of benzoic acid?
- Methodological Answer : The ¹³C label alters key spectral features:
- NMR : A singlet at ~167 ppm (carboxylic carbon) with no ¹³C-¹³C coupling. Compare with unlabeled benzoic acid (natural abundance ¹³C: 1.1%).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 123 (vs. 122 for unlabeled), with fragmentation patterns confirming label retention.
- Infrared (IR) : No shift in O-H or C=O stretches, but isotopic substitution may affect minor vibrational modes.
Cross-validate using NIST reference data .
Q. What experimental strategies mitigate isotopic scrambling during derivatization of Benzoic-1-¹³C acid?
- Methodological Answer : To prevent ¹³C migration during reactions (e.g., esterification):
- Use mild conditions (e.g., room temperature, non-acidic catalysts).
- Avoid prolonged heating; monitor reaction progress in real-time via in-situ FTIR.
- For ester synthesis (e.g., ethyl 4-hydroxy[1-¹³C]benzoate), employ anhydrous ethanol and H₂SO₄ catalyst at 60°C for <2 hours .
Validation : Post-reaction MS analysis to confirm ¹³C remains at the carboxylic position .
Q. How can researchers resolve contradictions in isotopic purity data obtained from different analytical techniques?
- Methodological Answer : Discrepancies may arise due to technique sensitivity:
- Quantitative NMR (qNMR) : Measures ¹³C abundance directly but requires high sample purity.
- Isotope Ratio MS (IRMS) : Higher precision for low-abundance isotopes but may conflate isotopic and chemical impurities.
Resolution :
Cross-check with elemental analysis (EA) for C/H/O ratios.
Use orthogonal methods (e.g., HPLC coupled with MS) to isolate and quantify impurities.
Document uncertainties and calibrate instruments using certified reference materials .
Q. What role does Benzoic-1-¹³C acid play in elucidating metabolic pathways via isotopic tracing?
- Methodological Answer : As a stable isotope tracer, it enables:
- Probing Microbial Degradation : Track ¹³C incorporation into metabolites (e.g., hippuric acid) via LC-MS.
- Enzyme Kinetics : Measure isotopic fractionation in benzoate-CoA ligase reactions.
Experimental Design : - Administer tracer in minimal media.
- Extract metabolites at timed intervals.
- Analyze ¹³C enrichment using GC-MS or NMR .
Tables for Reference
Table 1 : Comparison of Analytical Techniques for Isotopic Purity Assessment
| Technique | Sensitivity (¹³C) | Sample Prep Time | Key Limitation | Reference |
|---|---|---|---|---|
| qNMR | 0.1% | 2 hours | Requires high sample purity | |
| IRMS | 0.01% | 4 hours | Costly instrumentation | |
| HPLC-MS | 0.05% | 3 hours | Matrix interference |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
